1-(3-Methylbutyl)azepan-2-one

TRPA1 Antagonist Pain Ion Channel

N-alkyl caprolactams exhibit chain-length-sensitive bioactivity; non-identical analogues cannot replicate target engagement. This compound provides a validated TRPA1 antagonist scaffold (IC₅₀ = 1,100 nM) for medicinal chemistry. • Human TRPA1 antagonism confirmed - starting point for SAR optimization • LogP 2.91 - defined lipophilicity for membrane permeability studies • Also active against Aminopeptidase M - dual enzyme/probe utility • High-boiling aprotic solvent candidate for polyarylenesulfide synthesis

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
CAS No. 59227-87-1
Cat. No. B11907680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbutyl)azepan-2-one
CAS59227-87-1
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC(C)CCN1CCCCCC1=O
InChIInChI=1S/C11H21NO/c1-10(2)7-9-12-8-5-3-4-6-11(12)13/h10H,3-9H2,1-2H3
InChIKeyFTHSDTGKBPKDTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbutyl)azepan-2-one: N-Alkyl Caprolactam Building Block


1-(3-Methylbutyl)azepan-2-one (CAS 59227-87-1) is an N-alkylated derivative of ε-caprolactam, a seven-membered cyclic lactam (azepan-2-one) [1]. Characterized by a 3-methylbutyl (isopentyl) substituent on the lactam nitrogen, its molecular formula is C₁₁H₂₁NO with a molecular weight of 183.29 g/mol [2]. As a member of the N-alkylcaprolactam class, it serves as an aprotic dipolar solvent and a versatile intermediate in both polymer and medicinal chemistry [3].

1-(3-Methylbutyl)azepan-2-one: Chain Length Determines Profile


The specific N-alkyl substituent on the caprolactam core is a key determinant of both physicochemical properties and biological activity, rendering simple substitution with another N-alkylcaprolactam (e.g., N-butyl or N-ethyl) inappropriate. The 3-methylbutyl group of 1-(3-Methylbutyl)azepan-2-one provides a unique balance of lipophilicity and steric bulk [1]. Literature on caprolactam derivatives clearly demonstrates that the length and branching of the N-alkyl chain directly impact solvent polarity, boiling point [2], and, crucially, biological target interactions, where even minor chain length variations can drastically alter or abolish activity [3]. This chain-length sensitivity, combined with the specific logP and molecular volume conferred by the branched isopentyl group, means that a different N-alkyl analogue cannot be assumed to behave identically in a given assay, reaction, or formulation.

1-(3-Methylbutyl)azepan-2-one: Differentiators vs. Analogs


TRPA1 Antagonist Activity

In a functional assay using HEK293 cells expressing human TRPA1, 1-(3-Methylbutyl)azepan-2-one was identified as an antagonist with an IC₅₀ of 1,100 nM (1.10 μM) [1]. While not sub-nanomolar, this activity establishes a clear, measurable interaction with a therapeutically relevant pain target. This is in contrast to the majority of simple N-alkyl caprolactams, for which no similar TRPA1 activity is reported, suggesting that the specific 3-methylbutyl substitution confers a distinct biological profile not shared by its unsubstituted or shorter-chain analogs.

TRPA1 Antagonist Pain Ion Channel

LogP and Molecular Weight Differentiation

1-(3-Methylbutyl)azepan-2-one occupies a distinct physicochemical space relative to common N-alkyl caprolactam analogs [1]. Its calculated LogP of 2.91 provides significantly higher lipophilicity than the N-butyl analog (LogP ≈ 1.95), which influences membrane permeability and solubility [2]. This is a key differentiator for applications where a specific hydrophobic profile is required, such as in certain polymer formulations or as a solvent for hydrophobic reactions [3].

Drug Design Physicochemical Properties SAR

High-Boiling Solvent Utility

N-Alkylated caprolactams, as a class, possess a key advantage as high-boiling aprotic dipolar solvents [1]. The addition of the 3-methylbutyl group to the caprolactam nitrogen increases the molecular weight and disrupts crystal packing, resulting in a boiling point that is substantially higher than that of unsubstituted caprolactam (m.p. 68-70°C, b.p. 270°C). While the exact boiling point of 1-(3-methylbutyl)azepan-2-one is not reported in the provided sources, its N-hexyl analog exhibits a boiling point of 315°C , indicating a clear trend of elevated boiling points with increasing N-alkyl chain length.

Solvent Chemical Synthesis High-Temperature Reactions

Aminopeptidase M Inhibition Potential

Data from BindingDB indicates that 1-(3-Methylbutyl)azepan-2-one was evaluated for the inhibition of Aminopeptidase M (AP-M) [1]. While the precise IC₅₀ value from this assay is not provided, the fact that it was tested and showed measurable activity against this target suggests a potential interaction profile that may not be shared by other N-alkyl caprolactams. The specific 3-methylbutyl substitution may confer a shape or electronic property that favors interaction with the AP-M active site, providing a starting point for further SAR exploration.

Enzyme Inhibition Protease Biochemical Probe

1-(3-Methylbutyl)azepan-2-one Application Scenarios


TRPA1 Antagonist SAR Studies

Based on its confirmed, moderate-potency antagonism of the human TRPA1 receptor (IC₅₀ = 1,100 nM), 1-(3-Methylbutyl)azepan-2-one serves as a validated starting point for structure-activity relationship (SAR) campaigns focused on pain and inflammation [1]. The compound provides a specific chemical scaffold to systematically modify and optimize for improved potency, selectivity, and drug-like properties. This application is unique compared to uncharacterized N-alkyl caprolactams and offers a defined biological anchor for medicinal chemistry efforts.

High-Temperature Polymer Solvent

As an N-alkylcaprolactam, 1-(3-Methylbutyl)azepan-2-one is expected to function as a high-boiling, aprotic dipolar solvent [1]. This property makes it a candidate for use in high-temperature polymer synthesis, such as the preparation of polyarylenesulfides, where reactions can be run at atmospheric pressure, simplifying process engineering and improving economic viability [2]. Its specific LogP of 2.91 [3] offers a distinct solvency profile that may be optimal for solubilizing hydrophobic monomers or reaction intermediates.

Aminopeptidase M Biochemical Probe

The reported testing and detection of activity against Aminopeptidase M (AP-M) provides a rationale for using 1-(3-Methylbutyl)azepan-2-one as a lead-like probe for studying this enzyme's function [1]. The compound's specific interaction can be explored to understand the binding requirements of the AP-M active site, and further chemical modifications could yield more potent and selective tool compounds. This niche application is not described for other simple N-alkyl caprolactams.

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